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Compound of Interest

Compound Name: 1-Hexen-3-OL

Cat. No.: B1581649

Application Note ID: FN-2025-001
Compound: 1-Hexen-3-OL

CAS Number: 4798-44-1
Molecular Formula: CeH120

Primary Applications: Flavoring Agent, Fragrance Ingredient

Introduction

1-Hexen-3-OL is a secondary, unsaturated alcohol that serves as a versatile ingredient in the
flavor and fragrance industries.[1][2] It is recognized for its potent and distinct organoleptic
profile, characterized by fresh, green, leafy, and ethereal notes, often with fruity and vegetable-
like nuances such as cucumber.[2][3] This compound is found naturally in a variety of plants
and is a key contributor to the characteristic aroma of freshly cut grass, alongside its isomer
(2)-3-hexen-1-ol, also known as leaf alcohol.[4][5] Its unique sensory properties make it
valuable for imparting naturalness and lift to a wide range of commercial products.

Organoleptic Profile

1-Hexen-3-OL possesses a complex and impactful aroma and flavor profile. Due to its high
odor strength, it is recommended to be evaluated in a diluted solution (typically 10% or less).[3]
The chirality of the molecule influences its perceived scent; the (R)-enantiomer is described as
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having top impact, with acidic and meaty notes, while the (S)-enantiomer is characterized as
more metallic, green, and earthy.[6]

o Odor Type: Ethereal, green, rummy, leafy, with vegetable and fruity undertones.[2][3]

o Flavor Type: Green, with nuances that can be applied to enhance fruit flavors like banana,
strawberry, and rum.[3]

e Substantivity: The odor can last for over four hours on a smelling strip.[3]

Applications in Fragrance Chemistry

In perfumery, 1-Hexen-3-OL is primarily used as a top note modifier to introduce a fresh,
green, and natural character.[1][3] Its ethereal quality provides lift and diffusion to fragrance
compositions.

» Key Functions:
o Imparts fresh, green, and leafy top notes.[2]

o Enhances the natural character of floral accords (e.g., muguet, lilac), citrus, and herbal
fragrances.[2][5]

o Acts as a bridge between different fragrance families, connecting citrus, herbal, and floral
elements.[2]

 Recommended Usage Levels:

o Up to 0.5% in the final fragrance concentrate.[3]

Applications in Flavor Chemistry

1-Hexen-3-OL is a widely used flavoring substance, valued for its ability to create fresh and
authentic fruit and vegetable profiles.[1] The growing consumer demand for natural and clean-
label products has increased its importance in the food and beverage industry.[1]

o Key Functions:
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o Provides a crisp, green note to fruit flavors such as apple, pear, and melon.[2]

o Used to formulate flavors for beverages, dairy products, confectionery, and baked goods.

[1]3]

o Enhances the perceived freshness in savory applications, including sauces and processed

vegetables.[3]

Quantitative Data

The following tables summarize key quantitative data for 1-Hexen-3-OL, including its physical

properties and typical usage levels in various food categories.

Table 1: Physicochemical Properties of 1-Hexen-3-OL

Property Value Unit Reference
Molecular Weight 100.16 g/mol [21[7]
Boiling Point 133.5-134.0 °C (at 760 mmHg) [3]

Flash Point 33.89 °C [3]

Specific Gravity 0.830-0.836 @ 25°C [3]
Refractive Index 1.425-1.431 @ 20°C [3]

Vapor Pressure ~3.6 mmHg @ 25°C [3]

Water Solubility 25,200 mg/L @ 25°C [3]

logP (o/w) 15 (est) [3]

Table 2: Recommended Usage Levels of 1-Hexen-3-OL in Food Categories
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Average Usage Maximum Usage

Food Category Reference
(mglkg) (mglkg)

Non-alcoholic

Beverages 3.0 25.0 [3]
Alcoholic Beverages 4.0 50.0 [3]
Dairy Products 5.0 35.0 [3]
Edible Ices 3.0 50.0 [3]
Confectionery 4.0 50.0 [3]
Bakery Wares 5.0 50.0 [3]
Processed Vegetables 7.0 35.0 [3]
Meat Products 2.0 10.0 [3]
Soups and Sauces 5.0 25.0 [3]
Ready-to-eat Savories 5.0 100.0 [3]

Experimental Protocols
Protocol 1: Sensory Evaluation of 1-Hexen-3-OL

Objective: To characterize the odor profile of 1-Hexen-3-OL and determine its detection
threshold using a trained sensory panel.

Methodology: This protocol is based on standard descriptive analysis and threshold testing
techniques.[8][9]

1. Panelist Selection and Training:

o Select 10-15 panelists based on their ability to detect and describe basic aromas.
o Train panelists to identify and rate the intensity of "green," "ethereal," "fruity," and "leafy"
aroma attributes using reference standards.

2. Sample Preparation:
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» Prepare a stock solution of 1% 1-Hexen-3-OL in an odorless, non-polar solvent like mineral
oil or dipropylene glycol (DPG).

» For odor profiling, dip standard fragrance blotters (smelling strips) approximately 1 cm into
the 1% solution.[8] Allow the solvent to evaporate for 30 seconds before evaluation.

» For threshold testing, prepare a series of dilutions in deodorized water or air, depending on
the desired threshold type (e.g., aqueous or vapor phase).

3. Evaluation Procedure (Descriptive Analysis):

o Present the coded blotters to panelists in a well-ventilated, odor-free sensory lab.[10]

o Panelists will smell the blotter and rate the intensity of the pre-defined aroma attributes
(green, ethereal, etc.) on a labeled magnitude scale (e.g., 0-10).[11]

o Panelists should also provide any additional descriptors that come to mind.

e The evaluation should be repeated at time intervals (e.g., 5 min, 30 min, 1 hour, 4 hours) to
assess the evolution of the scent.

4. Data Analysis:

o Calculate the mean intensity ratings for each attribute at each time point.
o Compile a list of all descriptors generated by the panel to create a comprehensive odor
profile.

Protocol 2: Characterization by Gas Chromatography-
Olfactometry (GC-O)

Objective: To identify the specific aroma-active region of 1-Hexen-3-OL in a complex mixture
and characterize its odor quality. GC-O combines the separation power of gas chromatography
with the sensitivity of the human nose as a detector.[12][13][14]

1. Instrumentation:

e Gas Chromatograph (GC) equipped with a Flame lonization Detector (FID) or Mass
Spectrometer (MS).

o The GC effluent is split between the detector (FID/MS) and a heated sniffing port
(olfactometry detection port, ODP).[13]

e Use a non-polar or medium-polarity capillary column suitable for volatile compound analysis.

2. Sample Preparation:
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e Prepare a dilute solution of the sample containing 1-Hexen-3-OL (e.g., a flavor extract, a
fragrance compound) in an appropriate solvent (e.g., dichloromethane). The concentration
should be optimized to avoid detector saturation and panelist fatigue.

3. GC-O Analysis:

« Inject the sample into the GC.

o Atrained assessor (or panel of assessors, sequentially) sniffs the effluent from the ODP.[15]

e The assessor records the retention time, duration, intensity, and a qualitative description of
any odor detected.

o Simultaneously, the GC-FID/MS system records the chemical data.[10]

4. Data Analysis:

 Align the olfactometry data (retention times and odor descriptors) with the chromatogram
from the FID/MS.

o Confirm the peak corresponding to 1-Hexen-3-OL by comparing its retention index and
mass spectrum with a known standard.

e The resulting "aromagram” will show which compounds in the mixture are odor-active and
will confirm the specific "green, ethereal" scent associated with the 1-Hexen-3-OL peak.[16]

Visualizations

Click to download full resolution via product page

Caption: Simplified olfactory signal transduction pathway for 1-Hexen-3-OL.
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Caption: Integrated workflow for the evaluation of 1-Hexen-3-OL.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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